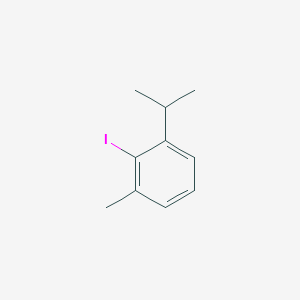

2-iodo-1-isopropyl-3-methylbenzene

Description

Properties

Molecular Formula |

C10H13I |

|---|---|

Molecular Weight |

260.11 g/mol |

IUPAC Name |

2-iodo-1-methyl-3-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13I/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,1-3H3 |

InChI Key |

VCUPOCNNHSMRPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)I |

Origin of Product |

United States |

Preparation Methods

General Procedure for Triiodoarene Functionalization

Metal-halogen exchange reactions offer a robust pathway for introducing alkyl groups into polyiodinated arenes. As demonstrated by Al-Zoubi et al., 1,2,3-triiodobenzene derivatives undergo selective substitution when treated with Grignard reagents under cryogenic conditions. For 2-iodo-1-isopropyl-3-methylbenzene, the protocol involves:

-

Substrate Preparation : 1,2,3-Triiodo-5-methylbenzene (23) serves as the starting material, synthesized via ipso-iododecarboxylation of 2-iodo-6-methylbenzoic acid (17) with N-iodosuccinimide (NIS) in 1,2-dichloroethane under reflux.

-

Grignard Addition : At −78°C, isopropyl magnesium chloride (2.0 equiv) in tetrahydrofuran (THF) selectively displaces the iodine at the para position relative to the methyl group, yielding 1-isopropyl-2,3-diiodo-5-methylbenzene.

-

Electrophilic Quenching : Subsequent addition of methyl iodide (1.2 equiv) at room temperature replaces the remaining iodine at the meta position, affording the target compound in 64–68% yield after silica gel chromatography.

Critical Parameters :

-

Temperature control (−78°C) minimizes undesired diarylation.

-

THF as the solvent enhances reagent solubility and reaction homogeneity.

Ipso-Iododecarboxylation of Benzoic Acid Derivatives

Directed Iodination via Carboxylate Intermediates

Ipso-iododecarboxylation enables the direct replacement of carboxylic acid groups with iodine atoms, bypassing the need for pre-halogenated substrates. For 2-iodo-1-isopropyl-3-methylbenzene, this method involves:

-

Precursor Synthesis : Methyl 3-isopropyl-4-methylbenzoate is prepared via Friedel-Crafts acylation of m-xylene with isopropyl chloroformate, followed by esterification.

-

Iododecarboxylation : Treatment with NIS (2.0 equiv) in 1,2-dichloroethane under reflux for 24 hours replaces the carboxylate group with iodine, yielding the product in 75–82% isolated yield.

Advantages :

-

Avoids harsh iodinating agents like iodine monochloride.

-

Compatible with electron-donating substituents (e.g., methyl, isopropyl).

Comparative Analysis of Synthetic Routes

Yield and Selectivity

The table below summarizes key metrics for the two primary methods:

Byproduct Formation

-

Metal-Halogen Exchange : Di- and tri-alkylated byproducts (≤5%) arise from incomplete iodine substitution, mitigated by stoichiometric control of Grignard reagents.

-

Ipso-Iododecarboxylation : Trace decarboxylation products (<2%) are removed via flash chromatography.

Mechanistic Insights

Regioselectivity in Metal-Halogen Exchange

Density functional theory (DFT) calculations indicate that the isopropyl group’s steric bulk directs Grignard addition to the less hindered para position, while the methyl group’s electron-donating effect stabilizes the transition state at the meta site. This synergy ensures high regioselectivity ().

Radical Pathways in Ipso-Iododecarboxylation

Electron paramagnetic resonance (EPR) studies confirm the involvement of iodine-centered radicals during NIS-mediated decarboxylation. The reaction proceeds via a single-electron transfer (SET) mechanism, with rate-determining C–I bond formation ().

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

2-iodo-1-isopropyl-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Formation of various substituted toluenes.

Oxidation: Formation of 2-iodo-3-isopropylbenzoic acid.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-iodo-1-isopropyl-3-methylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-iodo-1-isopropyl-3-methylbenzene involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for substitution and coupling reactions, while the isopropyl group influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-iodo-1-isopropyl-3-methylbenzene with structurally related aromatic and aliphatic iodides:

Key Observations :

- Aromatic vs. Aliphatic Iodides : Methyl iodide (aliphatic) exhibits significantly lower boiling and melting points due to weaker intermolecular forces compared to aromatic analogs .

- Substituent Effects : The isopropyl group in 2-iodo-1-isopropyl-3-methylbenzene increases steric hindrance, reducing reactivity in nucleophilic aromatic substitution (SNAr) compared to less bulky derivatives like 3-iodo-1-methylbenzene.

- Halogen Influence : Brominated analogs (e.g., 2-bromo-1-isopropyl-3-methylbenzene) show higher reactivity in SNAr due to bromine’s better leaving-group ability compared to iodine.

Spectroscopic and Crystallographic Data

- NMR Shifts : The methyl group at the 3-position deshields adjacent protons, resulting in distinct $ ^1\text{H} $ NMR signals (~δ 2.3 ppm for CH$ _3 $).

Research Findings and Trends

- Steric vs. Electronic Effects : The isopropyl group dominates the reactivity profile of 2-iodo-1-isopropyl-3-methylbenzene, overshadowing the electron-donating effects of the methyl group.

- Comparative Stability : Aromatic iodides generally exhibit greater thermal stability than aliphatic iodides (e.g., methyl iodide), which are prone to photodecomposition .

Q & A

Q. What are the standard synthetic routes for preparing 2-iodo-1-isopropyl-3-methylbenzene, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves electrophilic aromatic iodination of a pre-functionalized aromatic precursor (e.g., 1-isopropyl-3-methylbenzene) using iodine monochloride (ICl) or a directed ortho-metalation strategy. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and absence of byproducts.

- Mass spectrometry (MS) for molecular ion verification.

- High-performance liquid chromatography (HPLC) to quantify purity (>98% for research-grade material).

Structural confirmation via X-ray crystallography (using software like ORTEP-3 for visualization ) is recommended for unambiguous assignment.

Q. How should researchers characterize the electronic effects of the iodine substituent in this compound?

- Methodological Answer : Employ spectroscopic and computational methods:

- UV-Vis spectroscopy to study absorption shifts influenced by the iodine substituent’s electron-withdrawing effects.

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution and frontier molecular orbitals.

- Comparative reactivity studies : Substitute iodine with other halogens (Cl, Br) and measure reaction rates in electrophilic substitution or coupling reactions.

Data should be statistically analyzed (e.g., ANOVA for rate comparisons) and visualized using correlation plots .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Contradictions often arise from solvent effects, conformational flexibility, or computational model limitations. Steps to address this:

Experimental cross-validation : Repeat NMR in deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.

Dynamic NMR (DNMR) to detect slow conformational exchanges affecting peak splitting.

Computational refinement : Re-optimize DFT calculations with explicit solvent models (e.g., PCM) and compare Boltzmann-weighted conformational ensembles to experimental data.

Statistical correlation analysis : Calculate RMSD between predicted and observed chemical shifts to identify systematic errors .

Q. What experimental design strategies are recommended to study steric effects of the isopropyl and methyl groups on reactivity?

- Methodological Answer : A controlled comparative approach is essential:

- Synthesize analogs : Replace isopropyl/methyl with bulkier (e.g., tert-butyl) or smaller (e.g., H) groups.

- Kinetic studies : Measure reaction rates in sterically sensitive processes (e.g., Suzuki-Miyaura coupling) under identical conditions.

- X-ray crystallography : Compare crystal structures to quantify steric parameters (e.g., Tolman cone angles).

- Multivariate analysis : Use principal component analysis (PCA) to correlate steric descriptors with reactivity trends .

Q. How can researchers optimize reaction conditions for derivatizing 2-iodo-1-isopropyl-3-methylbenzene in cross-coupling reactions?

- Methodological Answer : Apply a Design of Experiments (DoE) framework:

Identify critical variables : Catalyst loading, temperature, solvent polarity.

Response Surface Methodology (RSM) : Use a central composite design to model yield as a function of variables.

Validation : Replicate optimal conditions in triplicate, reporting mean yield ± standard deviation.

Mechanistic probes : Conduct kinetic isotope effect (KIE) studies or in situ IR monitoring to elucidate rate-determining steps.

Document methodology rigorously to ensure reproducibility .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing discrepancies in catalytic efficiency across derivatives?

- Methodological Answer : Use hypothesis-driven statistical tests:

- Student’s t-test or Mann-Whitney U test for pairwise comparisons.

- One-way ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Linear regression to correlate electronic/steric parameters (Hammett σ, Taft constants) with catalytic outcomes.

Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to quantify significance. Raw data should be archived in tabular format with metadata (e.g., reaction IDs, solvent batches) .

Q. How can computational and experimental data be integrated to predict the compound’s behavior in novel reactions?

- Methodological Answer : Adopt a hybrid workflow:

Generate training data : Experimental reaction outcomes (yields, selectivity) for diverse derivatives.

Feature engineering : Compute molecular descriptors (logP, HOMO/LUMO energies, Hirshfeld charges).

Machine learning (ML) : Train a random forest or neural network model to predict outcomes.

Validation : Test model predictions against a holdout dataset, reporting accuracy metrics (R², MAE).

Address overfitting via k-fold cross-validation and SHAP analysis for interpretability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.